molecular formula C28H26N4O3S B2587649 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 892415-33-7

2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B2587649
CAS No.: 892415-33-7
M. Wt: 498.6
InChI Key: ZYVDKBAZFGESIX-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a fused oxa-triazatricyclo framework with a hydroxymethyl group, a 3-methylphenyl substituent, and a thioacetamide side chain. Its molecular formula is C₃₀H₂₈N₄O₃S, with a molecular weight of approximately 536.6 g/mol (estimated based on analogous structures) . The compound’s core structure includes a pyrido-pyrano-pyrimidine scaffold, which is common in bioactive molecules targeting kinases or nucleic acids.

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-17-8-7-9-19(12-17)26-30-27-23(13-22-20(15-33)14-29-18(2)25(22)35-27)28(31-26)36-16-24(34)32(3)21-10-5-4-6-11-21/h4-12,14,33H,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVDKBAZFGESIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide involves several steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the hydroxymethyl, methylphenyl, and sulfanyl groups. The final step involves the acylation of the amine group with N-methyl-N-phenylacetamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazatricyclo structure can be reduced under specific conditions to form a more saturated compound.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A triazatricyclo framework , which contributes to its structural complexity.
  • Hydroxymethyl groups that may enhance solubility and reactivity.
  • A sulfanyl group linked to an acetamide structure, classifying it as a sulfonamide derivative.

These structural elements suggest that the compound may exhibit significant biological activity and utility in medicinal chemistry and material science.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with similar structural motifs have been reported to possess antimicrobial properties. The sulfanyl group may enhance interaction with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.
  • Anticancer Properties : The presence of multiple aromatic and heterocyclic rings in the structure may facilitate interactions with DNA or proteins involved in cancer progression. Preliminary studies on related compounds have shown promise in inhibiting tumor growth.
  • Enzyme Inhibition : The unique functional groups present in this compound suggest potential as an enzyme inhibitor. Research indicates that sulfonamide derivatives can effectively inhibit various enzymes, including carbonic anhydrase and certain proteases.

Material Science

  • Polymer Development : The complex structure of this compound allows for potential applications in creating novel polymers with specific mechanical and thermal properties. Its ability to form cross-links could be advantageous in producing durable materials.
  • Nanotechnology : The compound's unique architecture may be exploited in nanotechnology applications, particularly in drug delivery systems where controlled release is essential.

Synthesis and Mechanism of Action

The synthesis of 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yield and purity.

Potential Mechanisms of Action

While the exact mechanisms remain to be fully elucidated, potential interactions with biological targets include:

  • Binding to active sites on enzymes.
  • Modulation of receptor activity.

Further biochemical assays are necessary to clarify these mechanisms.

Analytical Techniques for Characterization

To confirm the identity and purity of the compound, various analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for elucidating the structure and confirming the presence of specific functional groups.
  • Mass Spectrometry (MS) : Helps determine the molecular weight and structural integrity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazatricyclo structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and sulfanyl groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Challenges : The hydroxymethyl and thioacetamide groups require precise protection-deprotection strategies during synthesis, as seen in analogous tricyclic systems .

Structure-Activity Relationships (SAR) :

  • The 3-methylphenyl substituent may enhance metabolic stability compared to the 4-methoxyphenyl group, which is prone to demethylation .
  • The N-methyl-N-phenyl side chain likely reduces cytotoxicity relative to bulkier substituents, as observed in similar acetamide derivatives .

Crystallographic Analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving the compound’s stereochemistry, particularly the tricyclic core’s puckering and sulfur atom orientation .

Biological Activity

2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide (CAS: 2097924-72-4) is a complex organic compound characterized by its intricate molecular structure and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC28H26N4O3S
Molecular Weight498.6 g/mol
StructureComplex tricyclic framework with multiple functional groups

The presence of nitrogen and oxygen heteroatoms in its structure suggests potential interactions with biological systems that may lead to therapeutic effects.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The sulfanyl group and hydroxymethyl substituent may play crucial roles in these interactions, potentially influencing metabolic pathways and signaling mechanisms in cells.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For example, a related triazatricyclo compound demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism was attributed to the modulation of specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Research has also suggested that derivatives of this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, indicating potential use as an antibacterial agent. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    • A study evaluated the effects of structurally similar compounds on breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell growth and increased apoptosis markers.
    • Findings : The compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antimicrobial Activity Against Gram-positive Bacteria :
    • An investigation into the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus.
    • Mechanism : The compound was found to inhibit bacterial growth by interfering with protein synthesis pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityReference
Compound ATricyclic structure with amide linkageAntitumor
Compound BSimilar sulfanyl groupAntimicrobial
Compound CHydroxymethyl substituent presentCytotoxicity in leukemia models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible intermediates, such as the tricyclic core and acetamide side chain. Use computational tools (e.g., density functional theory, DFT) to predict reaction feasibility and transition states . Validate efficiency via kinetic studies (e.g., HPLC monitoring of reaction progress) and mass balance calculations. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis, as demonstrated in structurally analogous tricyclic systems .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation protocols (e.g., exposure to 0.1 M HCl, NaOH, and oxidative/reductive agents at 40–60°C). Monitor degradation products via LC-MS and compare with reference standards. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What spectroscopic techniques are most reliable for characterizing the tricyclic core?

  • Methodological Answer : X-ray crystallography is definitive for resolving the tricyclic framework’s geometry (e.g., bond angles, dihedral distortions) . Complement with 1H^1H- and 13C^{13}C-NMR, particularly 2D experiments (COSY, NOESY) to confirm regiochemistry. IR spectroscopy can validate hydrogen bonding in the hydroxymethyl group .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms?

  • Methodological Answer : When experimental data (e.g., unexpected byproducts) contradict mechanistic hypotheses, apply ab initio molecular dynamics (AIMD) simulations to model reactive intermediates. Cross-validate with isotopic labeling (e.g., 18O^{18}O) to track oxygen migration in the oxa-triaza system . For sulfur participation in the sulfanyl group, use sulfur K-edge XANES to probe electronic states .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT), such as in-line FTIR, to monitor critical quality attributes (CQAs) like particle size and crystallinity. Statistical design of experiments (DoE) can optimize parameters (e.g., solvent polarity, stirring rate) to minimize polymorphic variations .

Q. How does the compound’s conformational flexibility impact target binding in enzyme inhibition studies?

  • Methodological Answer : Perform molecular docking with flexible side-chain sampling (e.g., RosettaLigand) to model interactions with active sites. Validate using surface plasmon resonance (SPR) to measure binding kinetics. Compare with rigid analogs to isolate entropy-driven effects .

Q. What experimental frameworks address conflicting bioactivity data across cell-based assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum batch) to reduce variability. Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement. For cytotoxicity discrepancies, apply metabolomic profiling to identify off-target pathways .

Notes on Evidence Utilization

  • Structural validation methods derive from X-ray crystallography studies on analogous tricyclic systems .
  • Safety and stability protocols align with GHS-compliant guidelines for lab-scale handling .
  • Computational methodologies reflect ICReDD’s integration of quantum chemistry and experimental feedback .

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